molecular formula C17H17N3S B5621801 3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine

3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine

Cat. No.: B5621801
M. Wt: 295.4 g/mol
InChI Key: UNCDPLBGPGBOAD-UHFFFAOYSA-N
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Description

3-Benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine is a unique organic compound known for its intricate structure and diverse range of applications in various scientific fields. This compound comprises a benzyl group attached to a tetrahydrobenzothieno-pyrimidin structure, which is notable for its potential bioactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine typically involves multi-step organic reactions. The primary synthetic route starts with the formation of the tetrahydro[1]benzothieno[2,3-d]pyrimidin scaffold, which is achieved through a series of cyclization reactions. The key steps include:

  • Formation of the thieno moiety: : Starting from benzylthiourea and an appropriately substituted benzaldehyde.

  • Cyclization: : Using acidic or basic catalysts to promote cyclization, yielding the tetrahydrobenzothieno compound.

  • Benzylation: : Introducing the benzyl group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to enhance reaction efficiency and product yield. The conditions are optimized to minimize side reactions and maximize the yield of the desired product. Common reagents include:

  • Benzylthiourea

  • Benzaldehyde derivatives

  • Cyclization catalysts (acidic or basic)

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine undergoes various chemical reactions, including:

  • Oxidation: : Conversion to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction of the imine group to an amine using reducing agents such as sodium borohydride.

  • Substitution: : Electrophilic or nucleophilic substitutions at the benzyl or thieno rings.

Common Reagents and Conditions

Common reagents and conditions for these reactions include:

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, with conditions ranging from mild to moderate temperatures.

  • Reduction: : Sodium borohydride, lithium aluminum hydride, typically performed at room temperature.

  • Substitution: : Halogenating agents, organometallic reagents, and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include various functionalized derivatives, such as:

  • Sulfoxides and sulfones (from oxidation)

  • Amines (from reduction)

  • Substituted benzyl or thieno derivatives (from substitution)

Scientific Research Applications

3-Benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine finds applications across multiple scientific disciplines due to its versatile nature:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and as a precursor for novel compound development.

  • Biology: : Investigated for its potential as a biochemical probe due to its structural similarity to biologically active molecules.

  • Medicine: : Explored for therapeutic applications, particularly in targeting specific enzymes or receptors due to its binding affinity.

  • Industry: : Utilized in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.

Comparison with Similar Compounds

Comparison with Other Compounds

3-Benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine stands out from other similar compounds due to its unique structure, which imparts distinct chemical and biological properties.

List of Similar Compounds

Similar compounds include:

  • Benzothiophene derivatives: : Known for their bioactivity and used in various medicinal chemistry applications.

  • Pyrimidine derivatives: : Widely studied for their role in pharmaceuticals and agrochemicals.

  • Benzyl-substituted compounds: : Utilized in numerous organic synthesis and industrial applications.

There you go! Anything else you'd like to explore about this compound?

Properties

IUPAC Name

3-benzyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c18-16-15-13-8-4-5-9-14(13)21-17(15)19-11-20(16)10-12-6-2-1-3-7-12/h1-3,6-7,11,18H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCDPLBGPGBOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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